molecular formula C11H14N4O2 B2657380 (5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide CAS No. 2418593-40-3

(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide

Cat. No. B2657380
CAS RN: 2418593-40-3
M. Wt: 234.259
InChI Key: NRSDOSJCWMZNIX-RQJHMYQMSA-N
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Description

Pyrazole carboxamide derivatives have been studied for their potential fungicidal and insecticidal properties . They are often designed and synthesized for biological evaluation .


Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives often involves a series of chemical reactions . For instance, a series of novel pyrazole carboxamide and niacinamide derivatives containing a benzimidazole moiety were designed and synthesized as antifungal candidate agents .


Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is often characterized by techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and elemental analysis .


Chemical Reactions Analysis

Pyrazole carboxamide derivatives have been developed as pesticides . They often undergo various chemical reactions during their synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are often characterized using techniques like FTIR, 1H NMR, 13C NMR, HRMS, and elemental analysis .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds, such as pyrazole carboxamide derivatives, have shown promising biological activity towards certain receptors .

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The multicomponent synthesis of heterocyclic compounds holds a prominent position due to its efficiency and versatility . Pyrano[2,3-c]pyrazoles are the most extensively investigated due to the biological significance of this isomer . These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .

properties

IUPAC Name

(5R,7S)-N-(cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-6-5-8-9(7(2)17-6)14-15-10(8)11(16)13-4-3-12/h6-7H,4-5H2,1-2H3,(H,13,16)(H,14,15)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSDOSJCWMZNIX-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)NN=C2C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](O1)C)NN=C2C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide

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